

# Pazufloxacin method validation ICH guidelines

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## Compound Focus: Pazufloxacin

CAS No.: 127045-41-4

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## Validated RP-HPLC Methods for Pazufloxacin

The table below summarizes two distinct, successfully validated RP-HPLC methods for the determination of **Pazufloxacin** in bulk and pharmaceutical formulations [1] [2].

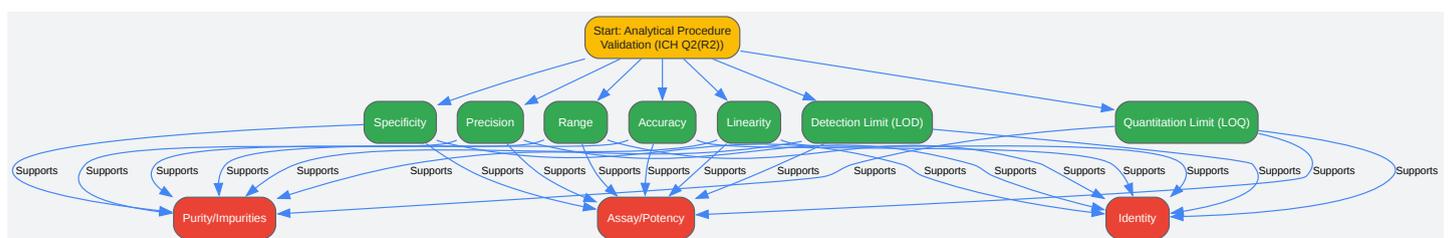
Parameter	Method 1 (Kromasil C-18 Column) [1]	Method 2 (Kromasil C-18 Column) [2]
Objective	Determination in bulk and injection dosage form [1]	Determination in pure drug and injectable dosage form [2]
Chromatographic Column	Agilent Zorbax / Kromasil C-18 (250 x 4.6 mm, 5µm) [1]	Kromasil C-18 (150 x 4.6 mm, 5µm) [2]
Mobile Phase	Methanol: Phosphate Buffer pH 4 (50:50, v/v) [1]	Phosphate Buffer pH 3: Acetonitrile (80:20, v/v) [2]
Detection Wavelength	249 nm [1]	246 nm [2]
Flow Rate	1.0 mL/min [1]	Information not specified in abstract [2]
Retention Time	Information not specified in abstract [1]	3.7 minutes [2]

Parameter	Method 1 (Kromasil C-18 Column) [1]	Method 2 (Kromasil C-18 Column) [2]
Linearity Range	5 - 25 µg/mL [1]	12.5 - 150 µg/mL [2]
Correlation Coefficient	0.998 [1]	0.999 [2]
Precision (CV)	< 1% (Intra-day and intermediate) [2]	< 1% (Intra-day and intermediate) [2]
Accuracy (% Recovery)	Information not specified in abstract [1]	99.01% - 100.36% [2]

## Detailed Experimental Protocols

Here is a detailed breakdown of the experimental procedures based on the search results.

**1. Method Development and Validation as per ICH Q2(R2) [1] [3] [4]** This method was designed to be simple, efficient, and reproducible. The following workflow outlines the key stages of analytical procedure validation based on ICH Q2(R2) guidelines, which these methods follow [3] [4].



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- **Chromatographic Conditions [1]:**

- **Apparatus:** HPLC binary gradient system with a UV detector.
  - **Column:** Agilent Zorbax / Kromasil C-18 column (250 x 4.6 mm, 5µm particle size).
  - **Mobile Phase:** Methanol and phosphate buffer (pH 4.0) in a 50:50 (v/v) ratio.
  - **Flow Rate:** 1.0 mL/min.
  - **Detection:** UV at 249 nm.
  - **Column Temperature:** 30°C.
  - **Injection Volume:** Typically 20 µL (assumed standard practice, not explicitly stated).
- **Validation Procedure [1]:**
    - **Linearity:** Solutions of **Pazufloxacin** were prepared across the concentration range of 5-25 µg/mL. The peak area was plotted against concentration to obtain the calibration curve, yielding a mean correlation coefficient of 0.998.
    - **Precision:** The method was validated for both intra-day (repeatability) and intermediate precision, with the results yielding a coefficient of variation (CV) of less than 1%, indicating high precision [2].
    - **LOD and LOQ:** The limits of detection and quantitation were determined as per ICH guidelines [1].

**2. Alternative Method with Phosphate Buffer (pH 3) and Acetonitrile [2]** This method offers a different mobile phase combination and demonstrates a wider linearity range.

- **Chromatographic Conditions [2]:**
  - **Column:** Kromasil C-18 column (150 x 4.6 mm, 5µm particle size).
  - **Mobile Phase:** 0.05 M Phosphate buffer (pH 3.0) and Acetonitrile in an 80:20 (v/v) ratio.
  - **Detection:** UV at 246 nm.
  - **Retention Time:** Approximately 3.7 minutes.
- **Validation Procedure [2]:**
  - **Linearity:** The method was linear over a concentration range of 12.5–150 µg/mL with a correlation coefficient of 0.999.
  - **Accuracy:** Assessed by recovery studies, where the percentage recovery was found to be in the range of 99.01–100.36%.
  - **Precision:** The method was found to be precise, with a coefficient of variation for both intra-day and intermediate precision of less than 1%.

## Key Considerations for Researchers

- **ICH Guideline Compliance:** Both methods were validated according to ICH guidelines, which provide a framework for validating analytical procedures for parameters like accuracy, precision,

specificity, linearity, and range [1] [3] [4]. The recent ICH Q2(R2) guideline offers the latest recommendations [4].

- **Method Selection:** Your choice between these methods may depend on your laboratory's equipment and reagents. Method 1 uses a more common methanol-buffer system, while Method 2 employs acetonitrile and a different pH, which can affect selectivity and retention time [1] [2].
- **Analytical Standards:** For such analyses, using a high-purity analytical standard like **Pazufloxacin VETRANAL** is recommended to ensure accurate and reliable results [5].

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## References

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3. ICH Q2(R2) Validation of analytical procedures [ema.europa.eu]
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